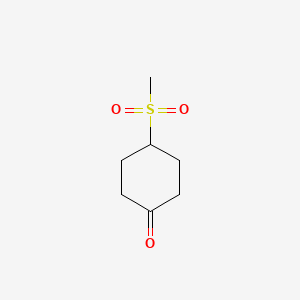

4-(Methylsulfonyl)cyclohexanone

Description

BenchChem offers high-quality 4-(Methylsulfonyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylsulfonyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDUWRDWIUHEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303438 | |

| Record name | 4-(Methylsulfonyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862129-72-4 | |

| Record name | 4-(Methylsulfonyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862129-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(Methylsulfonyl)cyclohexanone

Executive Summary

4-(Methylsulfonyl)cyclohexanone (CAS: 862129-72-4) is a critical aliphatic sulfone intermediate used in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as CCR2 antagonists and Janus kinase (JAK) inhibitors.[1][2][3] Its structural value lies in the methylsulfonyl group , which serves as a robust, non-ionizable polar motif that improves metabolic stability and aqueous solubility compared to carboxylic acid bioisosteres.

This guide details the IUPAC nomenclature logic, a field-proven synthetic protocol favoring the "Protected Route" to minimize side reactions, and analytical characterization standards.

Part 1: Nomenclature and Structural Analysis[4]

IUPAC Name Derivation

The systematic name 4-(methylsulfonyl)cyclohexan-1-one is derived based on the IUPAC hierarchy of functional groups.

-

Principal Functional Group: The molecule contains both a ketone (

) and a sulfone ( -

Parent Chain: The six-membered saturated ring is cyclohexane . Combined with the suffix, the parent scaffold is cyclohexanone .

-

Numbering: The carbon atom of the ketone group is automatically assigned position 1 . Numbering proceeds around the ring to give the substituent the lowest possible locant.

-

Substituent: The

group is treated as a prefix. It is named methylsulfonyl (or methanesulfonyl). -

Position: The substituent is at the 4-position (para-like relative to the ketone).

Final Name: 4-(Methylsulfonyl)cyclohexan-1-one.

Structural Logic Diagram

The following decision tree illustrates the IUPAC priority logic used to determine the name.

Figure 1: IUPAC nomenclature decision tree highlighting the priority of the ketone group over the sulfone moiety.

Part 2: Synthetic Pathways[1]

Direct alkylation or oxidation of bare cyclohexanones often leads to Baeyer-Villiger side products or polymerization. The most reliable "field-proven" route utilizes a ketal protection strategy , starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-ol .

The "Protected Route" Protocol

This pathway ensures the ketone remains intact during the nucleophilic substitution and oxidation steps.

Reaction Scheme Overview

-

Activation: Conversion of alcohol to mesylate (leaving group).

-

Displacement:

substitution with sodium thiomethoxide. -

Oxidation: Chemoselective oxidation of sulfide to sulfone.

-

Deprotection: Acid-catalyzed hydrolysis of the ketal.

Figure 2: Step-by-step synthetic pathway from the protected alcohol to the final sulfone ketone.[3]

Detailed Experimental Protocol

Step 1 & 2: Sulfide Formation

-

Reagents: 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (1.5 eq), Sodium thiomethoxide (NaSMe, 1.5 eq).

-

Procedure:

-

Dissolve alcohol in DCM at 0°C. Add

followed by dropwise MsCl. Stir 2h. -

Wash with brine, dry, and concentrate to yield the crude mesylate.

-

Dissolve crude mesylate in DMF. Add NaSMe carefully (exothermic). Heat to 60°C for 4h.

-

Critical Check: Monitor TLC for disappearance of mesylate.

-

Workup: Dilute with water, extract with EtOAc.

-

Step 3: Oxidation (The "Green" Method)

-

Reagents: Oxone® (Potassium peroxymonosulfate), Methanol/Water (1:1).

-

Rationale: Oxone is preferred over mCPBA for scale-up as it avoids the formation of shock-sensitive benzoates and is water-soluble, simplifying purification.

-

Procedure:

-

Dissolve the sulfide intermediate in MeOH/Water.

-

Add Oxone (2.5 eq) in portions at 0°C to control exotherm.

-

Stir at Room Temperature (RT) for 6–12 hours.

-

Filter insoluble salts. Concentrate filtrate to remove MeOH. Extract aqueous residue with DCM.

-

Step 4: Deprotection

-

Reagents: 3M HCl, Acetone or THF.

-

Procedure: Reflux the protected sulfone in Acetone/3M HCl (4:1) for 2 hours. Neutralize with

, extract, and recrystallize (EtOAc/Hexanes) to obtain the white solid product.

Part 3: Analytical Characterization

Validating the structure requires confirming the presence of the sulfone and the restoration of the ketone.

Spectroscopic Data Summary

| Technique | Parameter | Expected Value | Structural Assignment |

| 1H NMR | Singlet | ||

| Multiplet | |||

| Multiplet | |||

| Multiplet | |||

| 13C NMR | Singlet | ||

| Singlet | |||

| Singlet | |||

| IR | Strong | ||

| Strong | |||

| MS (ESI) | m/z 177.05 | Positive Mode | Molecular Ion (MW = 176.[2][4]23) |

Troubleshooting

-

Issue: Presence of m/z 193 in MS.

-

Cause: Incomplete oxidation (Sulfoxide intermediate).

-

Remedy: Extend reaction time with Oxone or add 0.5 eq more oxidant.

-

-

Issue: Low yield in Step 4.

-

Cause: Product is water-soluble.[5]

-

Remedy: Use continuous extraction (DCM) or salt out the aqueous phase with NaCl before extraction.

-

Part 4: Pharmacological Utility[6]

In drug discovery, 4-(methylsulfonyl)cyclohexanone is rarely the final drug but a high-value scaffold.

-

Metabolic Stability: The sulfone group is electronically withdrawing and sterically demanding, often used to block metabolic "soft spots" (oxidative metabolism) on aliphatic rings.

-

Solubility Anchor: Unlike lipophilic cyclohexyl groups, the sulfone introduces polarity (

), improving the aqueous solubility of the final drug candidate without introducing ionizable centers (like amines or acids) that might affect membrane permeability. -

Reductive Amination: The ketone is typically reacted with amines (using

) to generate CCR2 antagonists or other GPCR ligands.

References

-

PubChem Compound Summary. (2025). 4-(Methylsulfonyl)cyclohexanone (CID 66940668). National Center for Biotechnology Information. Link

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

-

Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone). Tetrahedron Letters, 22(14), 1287-1290. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromocyclohexan-1-one | C6H9BrO | CID 11401088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]

- 4. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 5. CAS 20277-69-4: Sodium methanesulfinate | CymitQuimica [cymitquimica.com]

The Methylsulfonyl Moiety in Ketones: Electronic Modulation and Synthetic Utility

Executive Summary

The methylsulfonyl group (

This guide analyzes the electronic perturbation caused by the methylsulfonyl group in

Electronic Characterization & Mechanistic Insight[1]

The Inductive vs. Resonance Dichotomy

The methylsulfonyl group is a powerful EWG, often compared to the nitro group or the trifluoromethyl group, but with distinct steric and stereoelectronic properties.

-

Inductive Effect (-I): The high electronegativity of the sulfone oxygens creates a potent dipole, pulling electron density through the

-framework. -

Resonance Effect (-R): Unlike carbonyls, the sulfur atom in the sulfone is tetrahedral (

-like). While traditional explanations invoked

Quantitative Electronic Parameters

The Hammett substituent constants (

Table 1: Comparative Electronic Parameters of EWGs

| Substituent (R) | Field/Inductive ( | Resonance ( | ||

| 0.60 | 0.72 | 0.54 | 0.18 | |

| 0.38 | 0.50 | 0.33 | 0.17 | |

| 0.71 | 0.78 | 0.65 | 0.13 | |

| 0.43 | 0.54 | 0.38 | 0.16 |

Data compiled from Hansch, Leo, and Taft parameters.

Key Insight: The

The -Keto Sulfone Scaffold: Acidity and Reactivity

The interplay between the ketone and the sulfone activates the methylene bridge (

Acidity of the -Methylene

The pKa of the methylene protons in a

Table 2: pKa Comparison of Active Methylene Compounds (DMSO/Water)

| Compound Class | Structure | Approx.[1][2][3][4][5][6][7][8][9] pKa | Enol Stability |

| Simple Ketone | ~20 | Negligible | |

| Sulfone | ~29 | None | |

| 9.9 - 11.0 | Low | ||

| ~9.0 | High |

Critical Distinction: While

Mechanism of Activation

The following diagram illustrates the electronic stabilization of the carbanion intermediate during alkylation, highlighting the difference between the planar carbonyl resonance and the tetrahedral sulfone stabilization.

Figure 1: Deprotonation and stabilization mechanism of

Experimental Protocols

Synthesis of -Keto Sulfones (Nucleophilic Substitution)

This protocol is the industry standard for reliability. It utilizes the high nucleophilicity of the sulfinate anion to displace a halide adjacent to a carbonyl.

Reagents:

- -Bromo ketone (1.0 equiv)

-

Sodium methanesulfinate (

) (1.2 equiv) -

Solvent: Ethanol (EtOH) or DMF (for unreactive substrates)

Step-by-Step Methodology:

-

Preparation: Dissolve sodium methanesulfinate (1.2 equiv) in Ethanol (0.5 M concentration relative to substrate).

-

Addition: Add the

-bromo ketone (1.0 equiv) slowly at room temperature. The reaction is exothermic; mild cooling may be required for large scales. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (typical mobile phase: Hexane/EtOAc 3:1). -

Workup:

-

Purification: Recrystallization from Ethanol/Water is usually sufficient.

Alkylation of -Keto Sulfones

Due to the high acidity (pKa ~11), weak bases can be used, avoiding the self-condensation issues seen with simple ketones.

Reagents:

Workflow:

-

Dissolve

-keto sulfone in Acetone (0.2 M). -

Add

(2.0 equiv). Stir for 30 mins to generate the anion. -

Add Alkyl Halide (1.1 equiv).

-

Reflux for 6–12 hours.

-

Filter off inorganic salts and evaporate solvent.

Medicinal Chemistry Applications

The methylsulfonyl group is a "privileged structure" in medicinal chemistry, often used to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.

Solubility and Lipophilicity Modulation

Replacing a lipophilic alkyl group (e.g., tert-butyl) with a methylsulfonyl group significantly lowers

-

: Introduction of

-

H-Bonding: The sulfone oxygens are weak Hydrogen Bond Acceptors (HBA), improving water solubility without introducing a donor that might limit membrane permeability.

Metabolic Blocking

The methylsulfonyl group is metabolically robust. Unlike sulfides (susceptible to S-oxidation) or esters (susceptible to hydrolysis), the sulfone is already in a high oxidation state.

-

Strategy: Place a sulfone at a position prone to oxidative metabolism (e.g., benzylic positions) to block CYP450 degradation.

-

Bioisostere: It acts as a non-planar bioisostere for carbonyls and cyclic ethers.

Figure 2: Strategic implementation of the methylsulfonyl group in lead optimization.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

Trost, B. M. (1978). Organosulfur chemistry: New possibilities for organic synthesis. Chemical Reviews, 78(4), 363–382. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Xie, Y., et al. (2014). Sulfonyl-containing compounds in drug discovery. Expert Opinion on Therapeutic Patents, 24(12), 1311-1331. Link

Sources

- 1. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]

- 13. Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of 4-Substituted Cyclohexanones: A Technical Guide

Executive Summary

The conformational landscape of 4-substituted cyclohexanones represents a critical deviation from standard cyclohexane models. Unlike cyclohexane, where 1,3-diaxial interactions dominate, the introduction of an

This guide provides a rigorous framework for analyzing these systems, moving from thermodynamic theory to practical spectroscopic validation and predictive computational modeling.[1]

Theoretical Framework: Thermodynamics & Geometry[1]

The "Ketone Effect" on A-Values

In cyclohexane, a substituent prefers the equatorial position to avoid 1,3-diaxial interactions with axial protons on C3 and C5.[1] In cyclohexanone, the removal of axial hydrogens at C1 (replaced by the carbonyl oxygen) significantly lowers the energy penalty for axial substituents at the 3-position (the "3-alkyl ketone effect").

However, for 4-substituted cyclohexanones , the scenario is distinct:

-

Ring Flattening: The

carbonyl creates a flatter region in the ring, slightly altering the torsion angles at C2-C3 and C6-C5. -

Dipole Interactions: Unlike alkyl groups, polar substituents at C4 (e.g., halogens, methoxy) experience dipole-dipole interactions with the carbonyl, which can override steric preferences.[1]

Table 1: Comparative A-Values (kcal/mol)

Note: A-values represent the free energy difference (

| Substituent | Cyclohexane A-Value | Cyclohexanone (4-pos) A-Value | Mechanistic Insight |

| Methyl | 1.74 | ~1.7 | Minimal change; sterics dominate. |

| t-Butyl | 4.9 | > 4.0 | Effectively "locks" the conformation; used as a stereochemical anchor. |

| Phenyl | 2.8 | ~2.4 | Slightly reduced preference due to ring flattening.[1] |

| Halogens (Cl/Br) | 0.4 - 0.5 | Variable | Highly solvent-dependent due to dipole alignment with C=O. |

The Curtin-Hammett Principle in Reactivity

It is critical to distinguish between the ground state population and reactive conformers . While a 4-substituted cyclohexanone may exist 95% in the equatorial conformer, reaction rates are determined by the transition state energy. If the barrier to ring flip is lower than the reaction barrier, the product distribution depends on the relative transition state energies, not the ground state ratio.

Spectroscopic Characterization (NMR)[1][2][3]

Nuclear Magnetic Resonance (NMR) is the primary method for assigning conformation. The geometry of the ring dictates the coupling constants (

The Karplus Relationship Application

The magnitude of the vicinal coupling constant (

-

Axial-Axial (

): Large -

Axial-Equatorial (

): Small -

Equatorial-Equatorial (

): Small

Decision Logic for Conformation Assignment

The following diagram illustrates the workflow for determining the orientation of a substituent (and thus the ring conformation) based on the splitting pattern of the methine proton (H-X) attached to the substituted carbon.

Figure 1: NMR logic tree for assigning stereochemistry in 4-substituted cyclohexanones. Large coupling constants indicate an axial proton, implying an equatorial substituent.[1]

Reactivity & Stereocontrol: Nucleophilic Addition

The addition of nucleophiles (e.g., Hydride, Grignard) to 4-substituted cyclohexanones is governed by two competing models: Steric Approach Control vs. Torsional Strain (Felkin-Anh) .[1]

The Mechanism

-

Axial Attack: The nucleophile approaches from the axial face (top), leading to the Equatorial Alcohol .

-

Equatorial Attack: The nucleophile approaches from the equatorial face (side), leading to the Axial Alcohol .

Figure 2: Stereochemical divergence in nucleophilic addition. Small nucleophiles prefer axial attack yielding the equatorial alcohol.

Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone

This protocol serves as a self-validating system.[1] The tert-butyl group locks the conformation, ensuring that the product ratio directly reflects the facial selectivity of the reagent.[2]

Reagents & Equipment

-

Substrate: 4-tert-butylcyclohexanone (1.0 eq).

-

Reductant: Sodium Borohydride (NaBH

) (0.5 eq - stoichiometry accounts for 4 hydrides per B).[1] -

Solvent: Methanol (Reagent Grade).[1]

-

Quench: 1M HCl.

-

Analysis:

H NMR (CDCl

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve 4-tert-butylcyclohexanone (500 mg) in Methanol (10 mL). Cool to 0°C in an ice bath to maximize kinetic control.[1]

-

Addition: Add NaBH

(60 mg) portion-wise over 5 minutes. Caution: Hydrogen gas evolution.[1][3] -

Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (20% EtOAc/Hexane) for disappearance of starting material.[1]

-

Quench: Slowly add 1M HCl (5 mL) to destroy excess hydride and protonate the alkoxide.

-

Extraction: Dilute with water (20 mL) and extract with Diethyl Ether (3 x 15 mL).

-

Drying: Dry combined organics over MgSO

, filter, and concentrate in vacuo. -

Validation (NMR):

-

Dissolve crude in CDCl

.[1] -

Target Signal: Look at the H-1 methine proton (approx 3.5 - 4.0 ppm).[3]

-

Trans-isomer (Major): H-1 is axial (tt,

Hz) at ~3.5 ppm.[1] -

Cis-isomer (Minor): H-1 is equatorial (quintet/broad s,

Hz) at ~4.0 ppm.[1] -

Integration: Calculate ratio of Trans:Cis. Expect ~4:1 to 9:1 favoring Trans.[1]

-

Computational Workflow (DFT)[6]

For novel 4-substituted cyclohexanones where A-values are unknown, Density Functional Theory (DFT) is required.[1]

Recommended Level of Theory: B3LYP-D3(BJ)/def2-TZVPP The inclusion of dispersion corrections (D3) is vital for capturing weak non-covalent interactions in the chair conformation.

Workflow:

-

Conformer Generation: Generate both Axial and Equatorial chair forms.

-

Optimization: Run Opt + Freq in gas phase (or solvent model like PCM if reaction is solvent-specific).[1]

-

Verification: Ensure zero imaginary frequencies.

-

Energy Calculation: Compare Gibbs Free Energy (

).[1]-

If

, equatorial is favored.[1] -

Calculate Boltzmann population at 298K:

-

References

-

Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

-

Reduction of 4-t-Butylcyclohexanone Using NaBH4. Dr. Nerz, Lab Protocol. [Link]

-

Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

-

Stereoselectivity of nucleophilic addition to cyclohexanone. ResearchGate. [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis. Royal Society of Chemistry. [Link]

Sources

Role of sulfone group in modifying chemical reactivity

The Strategic Utility of the Sulfone Moiety in Advanced Synthesis and Drug Design

Executive Summary

The sulfone group (

Part 1: Electronic Architecture & Thermodynamic Stability

The sulfone sulfur atom exists in the hexavalent state (

-

Strong Inductive Withdrawal (-I): The sulfonyl group is a powerful electron-withdrawing group (EWG), significantly acidifying

-protons. -

Field Effects & Dipole: The

bonds create a substantial molecular dipole, influencing the orientation of incoming nucleophiles and stabilizing adjacent negative charges through Coulombic interactions rather than pure resonance delocalization (unlike carbonyls).

Comparative Acidity (The -Effect)

The most immediate synthetic utility of the sulfone is the acidification of

Table 1: Comparative

| Functional Group | Structure | Oxidation State | Approx.[1] | Reactivity Implication |

| Sulfide | -2 | ~42 | Requires strong bases; unstable anion. | |

| Sulfoxide | 0 | ~35 | Moderate acidity; chiral anion issues. | |

| Sulfone | +2 | ~29 | Ideal range for mild bases (NaH, KHMDS). | |

| Ketone | +2 (C) | ~26 | Comparable acidity; enolate chemistry. |

Expert Insight: While ketones allow for enolate chemistry, sulfone carbanions are non-nucleophilic at the oxygen atoms (unlike enolates which react at O or C). This "hard" carbanion character ensures exclusive C-alkylation, preventing O-alkylation side products common with carbonyls.

Part 2: The Electrophilic Trigger – Olefination Methodologies

The sulfone group is the linchpin in two of the most powerful alkene synthesis methods: the Julia-Kocienski Olefination and the Ramberg-Bäcklund Reaction .

The Julia-Kocienski Olefination

Unlike the classical Julia reaction (which requires 4 steps and sodium amalgam), the modified Julia-Kocienski reaction is a "one-pot" protocol. It utilizes heteroaryl sulfones (e.g., phenyltetrazole [PT] or benzothiazole [BT]) to facilitate a Smiles rearrangement , driving the reaction forward irreversibly.

Mechanism:

-

Metallation: Base deprotonates the

-position of the sulfone. -

Addition: The carbanion attacks the aldehyde.[2]

-

Smiles Rearrangement: The resulting alkoxide attacks the ipso-carbon of the heteroaryl ring.

-

Elimination: Fragmentation expels

and the heteroaryloxide, yielding the alkene.

Figure 1: Mechanistic pathway of the Julia-Kocienski Olefination, highlighting the critical Smiles rearrangement step.

Experimental Protocol: Julia-Kocienski Olefination Objective: Synthesis of (E)-Stilbene derivatives.

-

Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add 1-phenyl-1H-tetrazol-5-yl sulfone derivative (1.0 equiv) and anhydrous THF (0.1 M concentration).

-

Metallation: Cool to -78°C. Add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise over 10 minutes. The solution typically turns bright yellow/orange, indicating carbanion formation.

-

Coupling: Stir for 30 minutes at -78°C. Add the aldehyde (1.1 equiv) neat or in minimal THF.

-

Rearrangement: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours. The color will fade as the Smiles rearrangement and elimination occur.

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash combined organics with brine, dry over

The Ramberg-Bäcklund Reaction

This reaction transforms an

Mechanism:

-

Deprotonation: Removal of one

-proton. -

Intramolecular

: The carbanion displaces the halogen, forming a highly strained episulfone (thiirane 1,1-dioxide). -

Cheletropic Extrusion: Thermal decomposition of the episulfone releases

and generates the alkene.

Part 3: Medicinal Chemistry – The Sulfone as a Bioisostere

In drug discovery, the sulfone group is often employed to modulate metabolic stability and solubility.[4]

Metabolic Blocking

The sulfone is the highest oxidation state of sulfur. Unlike sulfides (susceptible to S-oxidation to sulfoxides/sulfones) or methylene groups (susceptible to hydroxylation), the sulfone is metabolically inert.

-

Strategy: Replace a metabolic "hotspot" (e.g., a methylene linker susceptible to CYP450 attack) with a sulfone.

-

Result: Increased half-life (

) and reduced clearance.

Bioisosterism

The sulfone moiety acts as a non-classical isostere for carbonyls (

-

Geometry: The

bond angle (~119°) mimics the ketone geometry. -

H-Bonding: Sulfone oxygens are weak-to-moderate Hydrogen Bond Acceptors (HBA), allowing interaction with active site residues (e.g., Serine, Threonine) without the nucleophilic liability of a ketone.

Figure 2: Decision tree for incorporating sulfone moieties during Lead Optimization to address DMPK liabilities.

Part 4: Sulfones in Nucleophilic Aromatic Substitution ( )

The sulfonyl group is a potent activator for

-

Activating Group: A para- or ortho-sulfonyl group stabilizes the Meisenheimer complex intermediate due to its strong electron-withdrawing nature.

-

Leaving Group (Rare): In specific heterocyclic scaffolds, the sulfonyl group itself can act as a leaving group (as a sulfinate anion,

), allowing for "sulfone displacement" by alkoxides or amines. This is particularly useful when the sulfone was used earlier as a directing group or blocking group.

References

-

Hammett Substituent Constants and Electronic Effects

- Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters.

- Source: Hansch, C., Leo, A., & Taft, R. W. (1991). Chemical Reviews.

-

URL:[Link]

-

Acidity of Sulfones

- Title: Equilibrium Acidities in Dimethyl Sulfoxide Solution.

- Source: Bordwell, F. G. (1988). Accounts of Chemical Research.

-

URL:[Link]

-

The Julia-Kocienski Olefin

-

Ramberg-Bäcklund Reaction

-

Sulfones in Medicinal Chemistry

- Title: Sulfones: An Underexplored Functional Group in Medicinal Chemistry?

- Source: Journal of Medicinal Chemistry (Review of Bioisosteres).

-

URL:[Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Technical Monograph: Stability and Reactivity of 4-(Methylsulfonyl)cyclohexanone

[1]

CAS: 862129-72-4 | Formula: C₇H₁₂O₃S | MW: 176.24 g/mol [1][2][3]

Executive Summary

4-(Methylsulfonyl)cyclohexanone serves as a pivotal "chiral-at-reaction" building block.[1] Its value lies in the 4-position sulfone moiety , which acts as a robust, non-labile polar anchor, and the C1-ketone , which serves as a handle for reductive amination or nucleophilic addition. Unlike its sulfide precursors, the sulfone is metabolically stable and highly polar, often used to modulate the lipophilicity (LogD) of drug candidates. This guide details its stability limits and provides validated protocols for its manipulation.

Physicochemical & Stability Profile

Structural Electronics

The molecule features a cyclohexane chair conformation.[1] The bulky methylsulfonyl group (

| Property | Value / Characteristic | Implication for Processing |

| Physical State | White to off-white crystalline solid | Handling as powder; potential dust hazard.[1] |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH.[1] Poor in Hexanes, Water.[1] | Use polar aprotic solvents for reactions; aqueous workups are efficient.[1] |

| pKa ( | ~19–20 (Estimated) | Deprotonation occurs at ketone |

| LogP | ~ -0.2 (Low Lipophilicity) | Highly polar; requires extraction with EtOAc/DCM rather than ether.[1] |

Stability Assessment[1]

-

Oxidative Stability: High. The sulfur is in its highest oxidation state (

).[1] It is compatible with oxidants (e.g., KMnO₄, Jones reagent) used elsewhere on a complex molecule.[1] -

Hydrolytic Stability: High. The sulfone and ketone are stable to aqueous acid and base under standard processing conditions (pH 2–12).[1]

-

Thermal Stability: Stable up to ~150°C. Decomposition may occur above 200°C with

extrusion, though this is rare for alkyl sulfones.[1]

Reactivity Landscape

The Primary Vector: Reductive Amination

The most common application is converting the ketone to a secondary or tertiary amine.

-

Stereoselectivity: Due to the anchored sulfone (equatorial), hydride delivery to the imine intermediate is subject to steric control.

-

Small Reducing Agents (e.g.,

): Often yield a mix of cis (axial amine) and trans (equatorial amine).[1] -

Thermodynamic Control: Using bulky hydrides or equilibration conditions favors the trans-1,4-isomer (diequatorial), where both the sulfone and the new amine group are equatorial.

-

Alpha-Functionalization

The electron-withdrawing nature of the sulfone and ketone makes the

-

Warning: Strong bases (LDA, NaH) will enolize the ketone.[1] The sulfone group is essentially inert to base relative to the ketone, but prolonged exposure to extremely strong bases could theoretically lead to Ramberg-Bäcklund type rearrangements if

-halogenation occurs, though this is mechanistically unlikely in this scaffold.

Synthesis Pathway

The industrial route typically involves the oxidation of 4-(methylthio)cyclohexanone.[1] Direct synthesis from cyclohexanedione mono-ketals is also possible but less atom-economical.[1]

Figure 1: Synthesis and primary reactivity pathways.[1][4] The sulfone group remains intact during standard ketone manipulations.

Experimental Protocols

Protocol A: Synthesis via Oxone Oxidation

Rationale: Oxone (Potassium peroxymonosulfate) is preferred over mCPBA for scale-up due to safety and ease of workup (water-soluble byproducts).[1]

Reagents: 4-(Methylthio)cyclohexanone (1.0 eq), Oxone (2.5 eq), Methanol/Water (1:1).[1]

-

Dissolution: Dissolve 4-(methylthio)cyclohexanone in MeOH/Water (1:1 v/v) at 0°C.

-

Addition: Add Oxone portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature < 10°C.[1]

-

Digestion: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (disappearance of sulfide and sulfoxide intermediate).

-

Workup: Filter off precipitated salts. Concentrate the filtrate to remove MeOH.[1] Extract the aqueous residue with EtOAc (3x).[1]

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Stereoselective Reductive Amination

Rationale: Use of Sodium Triacetoxyborohydride (

Reagents: 4-(Methylsulfonyl)cyclohexanone (1.0 eq), Amine (1.1 eq),

-

Imine Formation: Mix ketone and amine in DCE. Add Acetic Acid (catalytic to stoichiometric, pH ~5). Stir for 30–60 mins.

-

Reduction: Add

in one portion. Stir at RT for 12–16 hours.[1] -

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM. (Note: Product may be polar; ensure aqueous layer pH > 10 to keep amine free-based).[1]

-

Validation: Check stereochemistry via NOE NMR. The axial proton at C1 (indicating equatorial amine) will show coupling constants typical of axial-axial interactions (~10-12 Hz) with C2/C6 axial protons.[1]

Figure 2: Stereochemical divergence in reductive amination. The bulky sulfone locks the ring, directing the major product.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Warning. Harmful if swallowed (H302).[1] Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Dust Explosion: As a fine organic powder, minimize dust generation.[1] Ground all equipment.

-

Incompatibility: Avoid strong reducing agents (e.g.,

in refluxing ether) which might reduce the sulfone under extreme conditions, although the ketone reacts first.[1]

References

-

Synthesis & Properties: PubChem Compound Summary for CID 66940668, 4-(Methylsulfonyl)cyclohexanone.[1] National Center for Biotechnology Information (2025).[1] Link[1]

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849-3862 (1996).[1] Link[1]

-

Application in Drug Discovery (CCR2): Substituted Cyclohexylamines as Modulators of Chemokine Receptor Activity.[1] Patent WO 2004/050024.[1] (Describes use of sulfone scaffold).

Beyond the Auxiliary: Sulfonyl Cyclohexanones as Pivotal Scaffolds in Modern Drug Discovery

Introduction: The Renaissance of the Sulfonyl Scaffold

For decades, the sulfonyl group (

This guide explores the novel utility of these scaffolds, moving beyond classical alkylation into the realms of radical-mediated functionalization , green synthesis in deep eutectic solvents (DES) , and spirocyclic construction for high-

Structural Mechanics & Reactivity Profile

To exploit sulfonyl cyclohexanones, one must understand the electronic duality introduced by the sulfonyl group at the

The Electronic "Tug-of-War"

The sulfonyl group is a potent electron-withdrawing group (EWG). When placed

-

Acidity Amplification: The

of the -

Dipole Alignment: The sulfonyl and carbonyl dipoles create a rigid electrostatic environment, often locking the cyclohexane ring into a specific chair conformation where the bulky sulfonyl group prefers the equatorial position to avoid 1,3-diaxial interactions, though dipole repulsion can sometimes favor the axial conformer depending on solvent polarity.

Reactivity Landscape

The following diagram illustrates the divergent pathways available to this scaffold.

Figure 1: Divergent reactivity profile of 2-(phenylsulfonyl)cyclohexanone, highlighting its utility in accessing diverse chemical spaces.

Green Synthesis Protocol: Deep Eutectic Solvents (DES)

Traditional synthesis of

Protocol: Sulfonylation of Enones

This method utilizes a Choline Chloride:p-Toluenesulfonic acid (ChCl:pTSA) system to install the sulfonyl group directly onto cyclohexenone.

Reagents:

-

2-Cyclohexen-1-one (1.0 equiv)

-

Sodium benzenesulfinate (1.2 equiv)

-

DES: Choline Chloride/p-TSA (1:2 molar ratio)

Step-by-Step Methodology:

-

DES Preparation: Mix Choline Chloride and

-TSA ( -

Reaction: Add 2-cyclohexen-1-one (

) and sodium benzenesulfinate ( -

Agitation: Stir the mixture vigorously at room temperature (

) for 2–4 hours. Note: The DES acts as a Brønsted acid catalyst activating the enone. -

Work-up: Add water (

) to the reaction mixture. The product will precipitate or form an oil. Extract with ethyl acetate ( -

Purification: Wash the organic layer with brine, dry over

, and concentrate. Recrystallize from ethanol if necessary.

Validation Criteria:

-

Yield: Expect

. -

Purity: Check via TLC (Hexane:EtOAc 3:1). Product spot will be significantly more polar than the starting enone.

-

NMR: Look for the disappearance of alkene protons (

6.0–7.0 ppm) and the appearance of the

Novel Application: Radical-Mediated Desulfonylative Functionalization[3]

While classical methods use

Mechanism: Photocatalytic Cross-Coupling

Recent literature demonstrates that

Workflow:

-

Excitation: A photocatalyst (e.g.,

) is excited by blue LED light. -

Reduction: The excited catalyst reduces the sulfonyl ketone, cleaving the C-S bond and releasing the sulfinate anion (

). -

Coupling: The resulting transient

-keto radical attacks a radical acceptor (e.g., a silyl enol ether or electron-deficient alkene).

Data Summary: Desulfonylation Methods Comparison

| Method | Reagents | Conditions | Outcome | Suitability for Drug Dev |

| Classical | Buffer, | C-H bond formation | Low (Toxic mercury waste) | |

| Samarium | THF, RT | C-H bond formation | Medium (Expensive reagents) | |

| Photochemical | MeCN, RT | C-C bond formation | High (Green, builds complexity) |

Advanced Architectures: Spirocyclic Scaffolds

One of the most potent applications of sulfonyl cyclohexanones is in the synthesis of spirocyclic ethers and amines , which are highly sought after in modern drug discovery to increase three-dimensionality (escape from "flatland").

Protocol: The "Sulfonyl-Spiro" Cascade

This protocol describes the synthesis of a spiro-dihydrofuran scaffold, often used in antimicrobial research.

Step-by-Step Methodology:

-

Alkylation: Dissolve 2-(phenylsulfonyl)cyclohexanone (

) in Acetone. Add -

Isolation: Filter inorganic salts and evaporate solvent.

-

Cyclization (Iodolactonization-like): Dissolve the alkylated intermediate in

. Add -

Mechanism: The iodine activates the alkene; the ketone oxygen (or enol) attacks the iodonium ion, closing the ring. The sulfonyl group ensures the initial alkylation was regioselective at the

-position.

Figure 2: Workflow for converting sulfonyl cyclohexanone into a high-value spirocyclic scaffold.

References

-

Vertex Pharmaceuticals & NIH. (2020). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes. PubMed Central. [Link]

-

Wang, J., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences. [Link][3]

-

Xia, W., et al. (2023).[4] NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation. Organic Letters. [Link]

-

Liu, Y., et al. (2019). Synthesis of γ-keto sulfones via sulfa-Michael reactions in Brønsted acidic deep eutectic solvent. Synthetic Communications. [Link]

-

Lian, G., et al. (2021).[5] Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. [Link][5]

-

Hasegawa, E., et al. (2018). Desulfonylation Reaction of α-Sulfonylketone Photocatalyzed by Benzimidazolium Aryloxide Betaines. ResearchGate. [Link]

Sources

Methodological & Application

Corey-Chaykovsky reaction with 4-(Methylsulfonyl)cyclohexanone

Application Note: Stereoselective Spiro-Epoxidation of 4-(Methylsulfonyl)cyclohexanone

Executive Summary

This application note details the protocol for the conversion of 4-(methylsulfonyl)cyclohexanone to 6-(methylsulfonyl)-1-oxaspiro[2.5]octane via the Corey-Chaykovsky reaction. This transformation is a critical gateway in medicinal chemistry for generating spiro-cyclic scaffolds found in inhibitors of diverse therapeutic targets (e.g., CCR antagonists, enzyme inhibitors).

Unlike simple cyclohexanones, the 4-methylsulfonyl variant presents unique challenges regarding solubility and stereocontrol. This guide provides a robust, self-validating protocol using Trimethylsulfoxonium Iodide (TMSOI) and Sodium Hydride (NaH) in DMSO , optimized for thermodynamic control to favor the formation of the axial epoxide (major diastereomer).

Mechanistic Principles & Stereoselectivity

To ensure reproducibility, researchers must understand the underlying stereoelectronics. The reaction proceeds through a reversible addition of the sulfur ylide to the ketone, followed by an irreversible ring closure.

The Reagent Choice: Sulfoxonium vs. Sulfonium

-

Dimethyloxosulfonium Methylide (from TMSOI): This "harder" ylide is stable and reversible in its initial attack. It allows the reaction to proceed under thermodynamic control , typically yielding the more stable product.

-

Dimethylsulfonium Methylide (from TMSI): This is less stable and attacks irreversibly (kinetic control ).

Stereochemical Outcome

The 4-(methylsulfonyl) group acts as a "conformation anchor." Due to the high A-value of the sulfone group, the cyclohexane ring locks into a chair conformation where the bulky sulfone is equatorial to minimize 1,3-diaxial interactions.

-

Attack Trajectory: The bulky dimethyloxosulfonium methylide prefers to attack the ketone from the less hindered equatorial face.

-

Result: The oxygen atom is pushed to the axial position.

-

Product: The major diastereomer is (3R,6r,8S)-6-(methylsulfonyl)-1-oxaspiro[2.5]octane (relative stereochemistry: epoxide oxygen axial vs. sulfone equatorial).[1]

Figure 1: Mechanistic pathway highlighting the thermodynamic control loop essential for stereoselectivity.

Experimental Protocol

Reagents & Stoichiometry

Scale Note: This protocol is normalized for 1.0 gram of ketone substrate.[2] Scale up linearly.

| Component | Role | Equiv. | Mass/Vol | MW ( g/mol ) |

| 4-(Methylsulfonyl)cyclohexanone | Substrate | 1.0 | 1.00 g | 176.23 |

| Trimethylsulfoxonium Iodide (TMSOI) | Methylene Source | 1.2 | 1.50 g | 220.07 |

| Sodium Hydride (60% in oil) | Base | 1.5 | 0.34 g | 24.00 |

| DMSO (Anhydrous) | Solvent | N/A | 10.0 mL | 78.13 |

Step-by-Step Methodology

Phase 1: Generation of the Ylide (The "Yellow Shift")

-

Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a stir bar and nitrogen inlet.

-

Base Wash (Optional but Recommended): Place NaH (0.34 g) in the flask. Wash twice with dry pentane or hexane to remove mineral oil if high purity is required (decant carefully). Note: For standard synthesis, unwashed 60% dispersion is acceptable.

-

Solvent Addition: Add anhydrous DMSO (5 mL) to the NaH. Stir at room temperature (RT).

-

Reagent Addition: Add TMSOI (1.50 g) in portions over 5 minutes.

-

Observation: Vigorous evolution of hydrogen gas (

) will occur. -

Self-Validation: The suspension should turn from cloudy white/grey to a clear or slightly milky pale yellow solution once H2 evolution ceases (approx. 30-45 mins). If it remains colorless, the ylide has not formed (check water content).

-

Phase 2: Substrate Addition 5. Preparation: Dissolve 4-(methylsulfonyl)cyclohexanone (1.0 g) in anhydrous DMSO (5 mL). Ensure the solid is fully dissolved; gentle warming (30°C) is permitted if necessary. 6. Addition: Add the ketone solution dropwise to the ylide solution at RT.

- Exotherm Control: The reaction is mildly exothermic. If scaling >10g, use a water bath to maintain internal temp <35°C.

- Reaction: Stir at RT for 2–4 hours.

- Monitoring: Monitor by TLC (Mobile Phase: 100% EtOAc or 5% MeOH/DCM). The sulfone group makes the spots very polar. Stain with KMnO4 or Vanillin. Look for the disappearance of the ketone (lower Rf) and appearance of the epoxide (higher Rf).

Phase 3: Workup & Isolation 8. Quench: Cool the mixture to 0°C. Slowly add cold water (20 mL). Caution: Residual NaH will quench vigorously.[1] 9. Extraction: The product is polar. Extract with Ethyl Acetate (3 x 20 mL) .

- Critical Step: Do not use diethyl ether/hexane; the sulfone-epoxide is too polar and will remain in the aqueous/DMSO layer.

- Wash: Wash combined organics with brine (2 x 15 mL) to remove residual DMSO.

- Dry & Concentrate: Dry over

Process Safety & Troubleshooting

Hazard Analysis

-

Sodium Hydride: Reacts violently with water/moisture. Keep inert atmosphere.

-

DMSO + NaH: Heating NaH in DMSO >60°C can cause explosive decomposition (runaway reaction). Never heat the ylide generation step above 50°C.

-

Dimethyl Sulfide (DMS): Although TMSOI releases DMSO (low odor), trace DMS may be produced if impurities are present. Work in a fume hood.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No H2 evolution during Phase 1 | Wet DMSO or inactive NaH. | Ensure DMSO is from a fresh bottle (anhydrous).[1] Test NaH activity with a drop of water (in a safe container). |

| Reaction stalls (Ketone remains) | Ylide decomposition or water ingress.[1] | Add 0.2 equiv extra NaH and TMSOI. Ensure system is under N2 flow. |

| Low Yield after Workup | Product lost in Aqueous/DMSO layer. | The sulfone makes the product water-soluble. Saturate the aqueous layer with NaCl (solid) and re-extract with DCM or CHCl3. |

| Product is a mixture of isomers | Kinetic control occurred.[1] | Ensure the reaction runs at RT or slightly above (40°C) to allow equilibration to the thermodynamic (axial) product. |

Characterization Data (Expected)

-

1H NMR (CDCl3, 400 MHz):

-

2.65 (s, 2H, epoxide

-

2.85 (s, 3H,

-

2.9-3.0 (m, 1H,

-

2.65 (s, 2H, epoxide

-

MS (ESI):

-

Calculated [M+H]+: 191.07

-

Found: 191.1[1]

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of the spiro-epoxide.

References

-

Original Methodology: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[3][4][5]1965 , 87, 1353–1364.[3] Link[3]

-

Stereoselectivity Review: Gololobov, Y. G.; Nesmeyanov, A. N.; Lysenko, V. P.; Boldeskul, I. E. "Twenty-five years of dimethylsulfoxonium ethylide (Corey-Chaykovsky reagent)." Tetrahedron1987 , 43, 2609–2651. Link

-

Substrate Data: PubChem Compound Summary for CID 66940668, 4-(Methylsulfonyl)cyclohexanone. Link

-

General Protocol: Organic Chemistry Portal. "Corey-Chaykovsky Reaction."[1][3][4][5][6][7][8][9] Link

Sources

- 1. Showing Compound 4-Methylcyclohexanone (FDB008150) - FooDB [foodb.ca]

- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]

- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 6. chem.pku.edu.cn [chem.pku.edu.cn]

- 7. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

Diels-Alder reactions involving derivatives of 4-(Methylsulfonyl)cyclohexanone

Application Note: Stereoselective Diels-Alder Cycloadditions of 4-(Methylsulfonyl)cyclohexanone Derivatives

Executive Summary

This application note details the synthetic workflow for utilizing 4-(methylsulfonyl)cyclohexanone as a core scaffold in Diels-Alder (DA) cycloadditions.[1] While the ketone itself is unreactive in DA chemistry, its conversion into a 2-((trimethylsilyl)oxy)-1,3-diene derivative activates it as an electron-rich diene (Danishefsky-type).[1] This protocol is critical for medicinal chemists targeting sulfonyl-decalin frameworks , which are privileged structures in metabolic disease targets (e.g., 11

Key Technical Insight: The 4-methylsulfonyl group acts not only as a pharmacophore but also as a stereodirecting group, exerting remote steric control to favor endo-facial selectivity during the cycloaddition.

Strategic Synthesis Roadmap

The transformation requires a three-stage workflow: Oxidative Desaturation (Enone formation), Silyl Dienol Ether Generation (Activation), and Cycloaddition .[1]

Pathway Visualization

Figure 1: Strategic workflow for converting the ketone precursor into a complex bicyclic scaffold.[1][2][3]

Pre-Reaction Protocol: Diene Synthesis

Direct silylation of the saturated ketone yields a simple enol ether (an alkene), which is insufficient for DA chemistry. We must first introduce unsaturation to create a conjugated system.

Step 1: Saegusa-Ito Oxidation (Enone Formation)

Objective: Convert 4-(methylsulfonyl)cyclohexanone to 4-(methylsulfonyl)cyclohex-2-en-1-one.[1]

-

Reagents: TMSCl, Et

N, Pd(OAc) -

Mechanism: Silyl enol ether formation followed by Palladium-mediated

-hydride elimination.[1]

Protocol:

-

Silylation: Dissolve 4-(methylsulfonyl)cyclohexanone (10 mmol) in DMF. Add Et

N (2.5 eq) and TMSCl (1.5 eq).[1] Heat to 80°C for 4 hours. -

Workup: Extract with hexane/ether. The intermediate silyl enol ether is sensitive; proceed immediately.

-

Oxidation: Dissolve the crude silyl enol ether in MeCN. Add Pd(OAc)

(0.05 eq) and Benzoquinone (1.1 eq).[1] Stir at RT for 6 hours. -

Purification: Filter through Celite. Flash chromatography (EtOAc/Hexane) yields the enone.

Step 2: Generation of the Reactive Diene

Objective: Convert the enone into 2-((trimethylsilyl)oxy)-4-(methylsulfonyl)cyclohexa-1,3-diene .

-

Rationale: We utilize kinetic deprotonation (

-deprotonation) to form the cross-conjugated dienol silane.[1] -

Critical Parameter: Temperature control (-78°C) is mandatory to prevent polymerization or thermodynamic equilibration.[1]

Protocol:

-

Preparation: Flame-dry a 100 mL Schlenk flask under Argon.

-

Base Generation: Add LiHMDS (1.1 eq, 1.0 M in THF) to the flask and cool to -78°C.

-

Addition: Add the enone (from Step 1) dropwise in THF over 15 minutes. Stir for 30 minutes at -78°C.

-

Trapping: Add TMSCl (1.2 eq) rapidly. Allow the solution to warm to 0°C over 1 hour.

-

Isolation: Dilute with pentane, wash with ice-cold NaHCO

. Dry over Na-

Note: Do not chromatograph on silica (acidic hydrolysis risk).[1] Use Kugelrohr distillation or use crude for the DA step.

-

Core Protocol: The Diels-Alder Reaction

Reaction: Cycloaddition of the generated diene with N-Phenylmaleimide (NPM).[1] Why NPM? It is a highly reactive, symmetric dienophile that simplifies NMR analysis of the diastereomers.

Experimental Procedure

-

Setup: Dissolve the fresh 2-((trimethylsilyl)oxy)-4-(methylsulfonyl)cyclohexa-1,3-diene (1.0 eq) in anhydrous Toluene (0.2 M concentration).

-

Dienophile Addition: Add N-Phenylmaleimide (1.1 eq) in one portion.

-

Conditions:

-

Thermal: Reflux (110°C) for 12 hours.

-

Lewis Acid Catalyzed (Optional for higher stereoselectivity): Add EtAlCl

(0.2 eq) at -78°C and stir for 4 hours.

-

-

Hydrolysis (In-situ): The initial product is a silyl enol ether. To isolate the ketone product (decalin-dione), add 1N HCl (10 mL) and stir vigorously for 30 minutes at RT.

-

Workup: Extract with EtOAc (3x). Wash with Brine. Dry over MgSO

.

Data Analysis & Stereochemistry

The reaction generates a bicyclic decalin system. The 4-methylsulfonyl group dictates the facial selectivity.

| Parameter | Outcome | Mechanistic Driver |

| Regiochemistry | Para-like product | Electronic match between the nucleophilic C1 of the diene and the electrophilic carbonyl of the imide. |

| Stereochemistry | Endo-selectivity | Secondary Orbital Interactions (SOI) between the diene and dienophile.[1] |

| Facial Selectivity | Anti-sulfone | The bulky SO |

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield of Diene | Hydrolysis during workup | Use base-washed glassware; avoid silica gel; use neutral alumina if purification is needed.[1] |

| No Reaction (DA) | Diene degradation | The diene is electron-rich and prone to oxidation. Use strictly inert atmosphere (Argon/Nitrogen).[1] |

| Complex NMR | Mixture of isomers | Perform the acidic hydrolysis step thoroughly to convert the silyl enol ether adducts into the stable ketone form. |

References

-

Danishefsky, S., & Kitahara, T. (1974).[1] A useful diene for the Diels-Alder reaction.[2][4][5] Journal of the American Chemical Society. Link[1]

-

Context: Foundational work establishing silyl enol ethers (Danishefsky dienes) as potent reagents in DA chemistry.[1]

-

-

Ito, Y., Hirao, T., & Saegusa, T. (1978).[1] Synthesis of alpha, beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers.[1][6] The Journal of Organic Chemistry. Link[1]

- Context: The standard protocol (Step 1)

-

Carreno, M. C. (1995).[1] Applications of Sulfoxides and Sulfones in Stereoselective Synthesis. Chemical Reviews. Link[1]

- Context: Authoritative review on how sulfone groups influence stereochemical outcomes in cycloadditions.

-

Organic Syntheses, Coll. Vol. 6. (1988).[1] Preparation of Silyl Enol Ethers: General Protocols. Organic Syntheses. Link

- Context: Validated experimental details for the kinetic silyl

Sources

Protocols for creating compound libraries with 4-(Methylsulfonyl)cyclohexanone

Application Note: Strategic Library Generation using 4-(Methylsulfonyl)cyclohexanone

Introduction: The "Polarity-Balanced" Scaffold

In modern medicinal chemistry, escaping "Flatland" (the over-reliance on planar aromatic systems) is a critical directive.[1][2] Saturated heterocycles offer three-dimensionality, but often at the cost of lipophilicity management.[1]

4-(Methylsulfonyl)cyclohexanone (CAS: 862129-72-4) represents a high-value building block because it solves two simultaneous problems:

-

Geometric Diversity: The cyclohexanone ring allows for spirocyclic fusion or

-rich substitution.[1][2] -

Physicochemical Balance: The sulfone moiety (

) is a metabolic "anchor."[1][2] It is a strong hydrogen bond acceptor (HBA) that lowers

This guide outlines three specific protocols to leverage this molecule for high-throughput library generation: Parallel Reductive Amination , Ugi Multicomponent Synthesis , and Spiro-Hydantoin Formation .[1][2]

Strategic Workflow & Decision Tree

Before initiating synthesis, select the reaction pathway based on the desired vector of diversity.[1]

Figure 1: Strategic decision tree for library synthesis. Select the pathway based on the structural requirements of the target biological space.

Protocol A: Parallel Reductive Amination

Objective: Synthesis of a library of secondary amines. Mechanism: Formation of an imine/iminium species followed by in situ hydride reduction.[1][2][3] Critical Insight: The sulfone group at the 4-position creates a dipole that aids solubility in DCM/DCE, but the steric bulk of the cyclohexane ring requires a strong driving force for imine formation.[1] We use Sodium Triacetoxyborohydride (STAB) because it is mild enough to leave the sulfone and other sensitive groups untouched while selectively reducing the imine over the ketone.[1]

Reagents & Materials

-

Substrate: 4-(Methylsulfonyl)cyclohexanone (0.2 mmol per well).

-

Amines: Diverse set of primary amines (

) (1.2 equiv).[1][2] -

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).[1][2]

-

Solvent: 1,2-Dichloroethane (DCE) with 1% Acetic Acid (AcOH).[1][2]

-

Purification: SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges.[1][2]

Step-by-Step Methodology

-

Imine Formation (Pre-complexation):

-

To a 96-well deep-well plate, add 4-(Methylsulfonyl)cyclohexanone (35.2 mg, 0.2 mmol) dissolved in 500 µL DCE.

-

Add the Primary Amine (0.24 mmol, 1.2 equiv) dissolved in 250 µL DCE.[1]

-

Add Acetic Acid (10 µL).

-

Crucial Step: Seal and shake at room temperature for 60 minutes. This allows the equilibrium to shift toward the imine before the reductant is added, minimizing direct reduction of the ketone to the alcohol.[1]

-

-

Reduction:

-

Quench & Workup:

-

SCX Purification (The "Catch and Release"):

-

Load the organic layer (and emulsion) onto the cartridge.[1][2]

-

Wash: Flush with 3 mL MeOH followed by 3 mL DCM.[1][2] (The neutral sulfone starting material and non-basic impurities wash through).[2]

-

Elute: Release the product amine using 3 mL of 2M

in MeOH. -

Evaporate solvent to yield the clean secondary amine.[1]

Data Summary: Typical Yields

| Amine Class | Steric Profile | Avg. Yield (%) | Major Side Product |

|---|---|---|---|

| Benzylamine | Unhindered | 85-95% | None |

| Aniline | Electronic deactivation | 40-60% | Unreacted Ketone |

| Isopropylamine | Sterically Hindered | 70-80% | Direct Alcohol Reduction |[1][2]

Protocol B: The Ugi 4-Component Reaction (U-4CR)[1][2]

Objective: Rapid generation of high-diversity peptidomimetic scaffolds. Mechanism: Condensation of the ketone, an amine, an acid, and an isocyanide.[1][5] Critical Insight: Cyclohexanones are less reactive in Ugi reactions than aldehydes due to steric strain in the formation of the intermediate iminium ion.[1] To drive this reaction, high-concentration conditions (1M) and methanol (protic solvent) are required to stabilize the ionic intermediates.[1][2]

Reagents

Step-by-Step Methodology

-

Pre-formation:

-

In a reaction vial, combine the Amine (0.2 mmol) and Ketone (0.2 mmol) in MeOH (200 µL).

-

Allow to stand for 30 minutes. (Formation of the Schiff base is the rate-determining step).[1]

-

-

Component Addition:

-

Reaction:

-

Purification:

Protocol C: Bucherer-Bergs Spiro-Hydantoin Synthesis

Objective: Creating rigid, spirocyclic cores for enzyme inhibition. Mechanism: Reaction of the ketone with potassium cyanide and ammonium carbonate.[1] Critical Insight: This reaction is thermodynamically controlled and typically yields the spiro-hydantoin with high diastereoselectivity.[1][2] The sulfone group remains inert, but the resulting hydantoin creates a polar, rigid scaffold often used to target ion channels.[1]

Workflow Diagram

Figure 2: Bucherer-Bergs reaction pathway for spiro-hydantoin synthesis.

Step-by-Step Methodology

-

Reaction Setup:

-

Heating:

-

Heat the sealed tube to 60°C for 48 hours. The mixture will likely become homogeneous and then precipitate the product.[1]

-

-

Isolation:

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

-

Dömling, A., & Ugi, I. (2000).[1][2] "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168-3210.[1][2] Link

-

Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] (Discusses sulfone properties).[1][2][7][8][9][10] Link[1][2]

-

Zhu, J., & Bienaymé, H. (2005).[1][2] Multicomponent Reactions. Wiley-VCH.[1][2] (Reference for Bucherer-Bergs kinetics). Link[1][2]

-

PubChem Compound Summary. (2023). "4-(Methylsulfonyl)cyclohexanone."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-(Methylsulfonyl)cyclohexanone | C7H12O3S | CID 66940668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. namiki-s.co.jp [namiki-s.co.jp]

Troubleshooting & Optimization

Technical Support Center: 4-(Methylsulfonyl)cyclohexanone Applications

Subject: Troubleshooting Impurity Profiles & Reaction Anomalies Ticket Priority: High (Research & Development) Assigned Specialist: Senior Application Scientist

Introduction: The Hidden Complexity of the 4-Position

You are likely working with 4-(methylsulfonyl)cyclohexanone (CAS: 56350-29-5) as a scaffold for pharmaceutical intermediates (e.g., CCR2 antagonists, antipsychotics like Cariprazine analogs). While the molecule appears simple, the 4-methylsulfonyl group exerts powerful stereoelectronic effects that dictate the impurity profile of downstream reactions.

This guide addresses the three most common "failure modes" reported by our users:

-

Incomplete Oxidation (The "Ghost" Impurity)

-

Stereochemical Drift (The Cis/Trans Ratio Issue)

-

Reductive Competition (The Alcohol Byproduct)

Module 1: Input Quality Control (The Oxidation Pathway)

Issue: "My reaction yields are inconsistent, and I see a 'shadow' peak in LCMS that is M-16 relative to my product."

Diagnosis: Your starting material likely contains 4-(methylsulfinyl)cyclohexanone (the sulfoxide). The synthesis of the sulfone usually proceeds via oxidation of 4-(methylthio)cyclohexanone. If the oxidant stoichiometry (e.g., Oxone, mCPBA, or Tungstate/H2O2) is imprecise, the intermediate sulfoxide remains.

The Impurity Pathway

Figure 1: Stepwise oxidation pathway showing the critical sulfoxide bottleneck.

Troubleshooting Protocol

| Diagnostic Check | Observation | Action Required |

| TLC (Normal Phase) | Sulfoxide is much more polar than Sulfone. | If a spot drags significantly below the product (high polarity), re-oxidize. |

| 1H NMR (CDCl3) | Look at the methyl singlet. | Sulfone (-SO2Me): ~2.8-3.0 ppmSulfoxide (-SOMe): ~2.6 ppm (distinct upfield shift). |

| Remediation | Mixed fraction detected.[1] | Treat crude material with 0.5 eq. Oxone/Water or mCPBA to push Sulfoxide |

Module 2: Reductive Amination (Stereochemical Control)

Issue: "I am synthesizing a 4-aminocyclohexane derivative. I need the trans isomer, but I am getting a 1:1 mixture or predominantly cis."

Diagnosis: You are fighting thermodynamic vs. kinetic control . The bulky methylsulfonyl group locks the cyclohexane ring into a specific conformation (Sulfone = Equatorial). The incoming hydride source (e.g., NaBH(OAc)3, NaBH4) attacks from a specific trajectory.

-

Kinetic Product: Hydride attacks from the less hindered axial face

Product amine is Equatorial (Trans relative to sulfone). -

Thermodynamic Product: The system equilibrates to the most stable chair form.

The Stereoselectivity Mechanism

Figure 2: Stereochemical outcome of hydride reduction on the 4-substituted ring.

Optimization Guide

-

To Favor Trans (Equatorial Amine):

-

Use small reducing agents (NaBH4) at low temperatures (-78°C to 0°C).

-

Why? Small hydrides follow the "axial attack" rule strictly (Felkin-Anh/Steric models).

-

-

To Favor Cis (Axial Amine):

-

Use bulky reducing agents (e.g., L-Selectride).

-

Why? The bulky hydride is forced to attack the equatorial position despite torsional strain, pushing the amine axial.

-

-

Separation:

-

Cis/Trans isomers usually separate well on silica gel due to different dipole moments. The cis isomer (axial amine + equatorial sulfone) generally has a smaller Rf (more polar) in EtOAc/Hexane systems compared to the trans isomer.

-

Module 3: The "Alcohol" Impurity (Direct Reduction)

Issue: "My yield is low (40-50%), and I isolated a solid that lacks the nitrogen signal in NMR."

Diagnosis: Competitive reduction of the ketone to 4-(methylsulfonyl)cyclohexanol . This occurs if the imine formation is slow or incomplete before the reducing agent is added (especially in "one-pot" procedures).

Root Cause Analysis

In reductive amination, there is a race condition:

-

Ketone + Amine

Imine (Desired) -

Ketone + Hydride

Alcohol (Undesired Side Reaction) -

Imine + Hydride

Amine (Desired Product)

If Reaction 2 is faster than Reaction 1, you get the alcohol impurity.

Prevention Protocol

| Parameter | Recommendation | Scientific Rationale |

| Stepwise vs. One-Pot | Use Stepwise. | Stir Ketone + Amine + Acid Catalyst (Ti(OiPr)4 or AcOH) for 2-4 hours before adding the hydride. This ensures [Ketone] is near zero. |

| Drying Agents | Add MgSO4 or Molecular Sieves during imine formation. | Water is a byproduct of imine formation. Removing it shifts the equilibrium toward the Imine (Le Chatelier’s principle). |

| Hydride Choice | Use NaBH(OAc)3 (STAB). | STAB is less basic and less reactive toward ketones than imines, significantly reducing alcohol formation compared to NaBH3CN or NaBH4. |

References

-

Oxidation of Sulfides to Sulfones

-

Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

-

-

Stereochemistry of Cyclohexanone Reduction

-

Eliel, E. L., & Senda, Y. (1970). Reduction of 4-substituted cyclohexanones by complex metal hydrides. Tetrahedron, 26(10), 2411-2428.

-

-

Reductive Amination Protocols

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

-

Synthesis of Cariprazine Intermediates (Relevant Context)

Sources

Selection of optimal base for deprotonation of 4-(Methylsulfonyl)cyclohexanone

Executive Summary & Chemical Logic

The functionalization of 4-(methylsulfonyl)cyclohexanone requires a nuanced understanding of pKa differentials and stereoelectronics. Unlike simple cyclohexanones, this substrate contains a remote electron-withdrawing sulfone group.

The Core Challenge: You are navigating a bifunctional system. While the ketone is the primary electrophile/nucleophile precursor, the sulfone introduces polarity and potential solubility issues.

-

Target:

-deprotonation of the ketone (C2/C6 position). -

Risk: Self-condensation (Aldol) and solubility-driven yield loss.

-

Symmetry Note: Due to the plane of symmetry passing through C1 and C4, the C2 and C6 protons are enantiotopic. Regioselectivity is not a factor unless a chiral base is used; however, chemoselectivity (ketone vs. sulfone

-protons) and reaction control (kinetic vs. thermodynamic) are critical.

pKa Landscape (DMSO Scale)

Understanding the acidity difference is the first step in avoiding side reactions.

| Site | Proton Type | Approx. pKa (DMSO) | Reactivity Implication |

| C2/C6 | ~24 - 25 | Primary Site. Activated by carbonyl + inductive effect of sulfone. | |

| C4 | ~29 - 31 | Inert. significantly less acidic than the ketone positions. | |

| Ref | Cyclohexanone | ~26.4 | Reference standard. |

Technical Insight: The

pKa of >4 units between the ketone and sulfone-protons ensures that standard enolate bases will exclusively deprotonate the position adjacent to the carbonyl. You do not need to worry about deprotonating the C4 position unless you use extremely forcing conditions (e.g., -BuLi without amine ligand).

Decision Matrix: Selecting the Right Base

Do not choose a base arbitrarily. Select based on your downstream application.

Scenario A: Clean Mono-Alkylation / Acylation (Kinetic Control)

Recommended Base: LDA (Lithium Diisopropylamide) or LiHMDS

-

Why: Quantitative deprotonation at -78°C prevents the coexistence of enolate and free ketone, eliminating the risk of self-condensation (Aldol reaction).

-

Mechanism: Irreversible removal of the proton.

-

Best For: Alkyl halides, acyl chlorides, trapping with TMSCl.

Scenario B: Thermodynamic Equilibration / Non-Electrophilic Traps

Recommended Base: NaH (Sodium Hydride) or KOtBu

-

Why: Allows for reversible deprotonation. Useful if you want the reaction to settle into the most stable conformation or if you are performing reactions that require higher temperatures (e.g., Robinson Annulation).

-

Risk: High probability of Aldol condensation if the electrophile is slow-reacting.

-

Best For: Thermodynamic alkylation, condensation reactions.

Visualization: Base Selection Workflow

Caption: Logical flow for selecting the appropriate base based on the desired reaction outcome and tolerance for side reactions.

Experimental Protocols

Protocol A: High-Fidelity Deprotonation with LDA

Use this for mono-alkylation to maximize yield and minimize impurities.

Reagents:

-

Diisopropylamine (1.1 eq),

-BuLi (1.1 eq) -

4-(Methylsulfonyl)cyclohexanone (1.0 eq)

-

Electrophile (1.1 - 1.2 eq)

-

Solvent: Anhydrous THF (Sulfones are poorly soluble in hexanes/ether).

Step-by-Step:

-

LDA Generation: In a flame-dried flask under Ar/N

, dissolve diisopropylamine in THF. Cool to -78°C. Add -

Substrate Addition: Dissolve 4-(methylsulfonyl)cyclohexanone in minimal THF. Add this solution slowly (dropwise) to the LDA solution at -78°C.

-

Critical: Slow addition ensures the base is always in excess relative to the local concentration of ketone, preventing Aldol condensation.

-

-

Enolization: Stir at -78°C for 45–60 minutes. The solution may turn slightly yellow (characteristic of enolates).

-

Trapping: Add the electrophile (neat or in THF) dropwise.

-

Warm-up: Allow to warm to RT slowly (over 2–3 hours) unless the electrophile is highly reactive (e.g., acid chlorides react instantly at -78°C).

-

Quench: Quench with sat. NH

Cl.

Protocol B: Thermodynamic Alkylation with NaH

Use this for less sensitive electrophiles or when strictly anhydrous low-temp conditions are unavailable.

Reagents:

-

NaH (60% dispersion in oil, 1.1 eq) - Wash with pentane if oil interferes.

-

Solvent: THF or DMF (DMF improves solubility of the sulfone but is harder to remove).

Step-by-Step:

-

Suspension: Suspend NaH in solvent at 0°C under inert atmosphere.

-

Addition: Add 4-(methylsulfonyl)cyclohexanone solution dropwise. Hydrogen gas evolution will be observed.

-

Aging: Stir at 0°C to RT for 1 hour until gas evolution ceases.

-

Reaction: Add electrophile. Heat may be required (reflux) for alkyl chlorides.

Troubleshooting & FAQs

Issue: Low Yield / Recovery of Starting Material

Diagnosis: Incomplete deprotonation or moisture ingress.

-

Fix: Ensure LDA is titrated or fresh. The sulfone group is polar; ensure the substrate is fully dissolved in THF before addition. If precipitation occurs at -78°C, add a co-solvent like DMPU (10% v/v) to break aggregates.

Issue: "Gooey" Crude Mixture (Oligomers)

Diagnosis: Self-condensation (Aldol polymerization).

-

Cause: Free ketone came into contact with the enolate.

-

Fix: Switch from NaH to LDA. Ensure Inverse Addition is NOT used (i.e., do NOT add base to the ketone; always add ketone to the base). Keep temperature strictly at -78°C during addition.

Issue: Solubility of the Sulfone

Diagnosis: 4-(Methylsulfonyl)cyclohexanone precipitates in cold THF.

-

Fix: This is a common physical limitation.

-

Use a more dilute concentration (0.1 M).

-

Add LiCl (2-3 eq) to the reaction mixture; it increases the solubility of the enolate species and can accelerate the reaction.

-

Warm the ketone/THF solution slightly before dropwise addition (ensure the needle doesn't clog).

-

Mechanistic Pathway (Graphviz)

Understanding the competition between the desired pathway and the Aldol side reaction is vital.

Caption: Kinetic competition: The enolate must react with the electrophile, not unreacted ketone.

References

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463.[1]

- Context: Establishes the pKa of cyclohexanone (~26.4) vs. dimethyl sulfone (~31.1), confirming chemoselectivity.

-

Reich, H. J. "pKa Values in DMSO."[2] University of Wisconsin-Madison Chemistry Department Data.

- Context: Authoritative source for organic pKa values used to justify base selection.

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.

-

Evans, D. A. "Evans pKa Table." Harvard University.

- Context: Comparative acidity of ketones and sulfones in various solvents.

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 4-(Methylsulfonyl)cyclohexanone

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of 4-(Methylsulfonyl)cyclohexanone (CAS: 862129-72-4), a critical intermediate in the synthesis of sulfone-based pharmaceuticals. We evaluate two primary alternatives: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS .

Key Finding: While EI provides a rich structural fingerprint essential for de novo identification, it carries a high risk of thermal degradation (SO₂ extrusion) due to the lability of the sulfonyl moiety. ESI offers superior molecular ion stability and is the recommended protocol for quantitative assays in biological matrices.

Part 1: The Analyte Profile

| Property | Specification |

| Compound Name | 4-(Methylsulfonyl)cyclohexanone |

| Molecular Formula | C₇H₁₂O₃S |

| Exact Mass | 176.0507 Da |

| Structure | Cyclohexanone ring substituted at C4 with a methylsulfonyl (-SO₂CH₃) group.[1][2][3][4][5][6][7][8][9] |

| Key Lability | Thermally labile sulfonyl bond; prone to SO₂ loss (>150°C). |

Part 2: Method A – Electron Ionization (GC-MS)

Role: Structural Elucidation & Impurity Profiling.

Mechanism of Action

In EI (70 eV), the molecule undergoes "hard" ionization. The radical cation (